molecular formula C9H8F4O2 B156099 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 83282-91-1

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No. B156099
CAS RN: 83282-91-1
M. Wt: 224.15 g/mol
InChI Key: YFHZSPDQKWFAPH-UHFFFAOYSA-N
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Description

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a chemical compound that has been identified as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid commonly used in mosquito repellents. The urinary excretion kinetics of this compound in rats suggests that it is a reliable indicator for assessing metofluthrin exposure over a wide range of doses .

Synthesis Analysis

While the specific synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is not detailed in the provided papers, related compounds such as 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate have been synthesized through a two-step process involving the corresponding carbamate . Additionally, methoxymethylation of alcohols has been performed using formaldehyde dimethyl acetal with catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions, which could potentially be applied to the synthesis of similar compounds10.

Molecular Structure Analysis

The molecular structure of related compounds, such as the tetrafluoroborate salt of 4-methoxybenzyl N-2-(dimethylamino)ethyl-N-nitrosocarbamate, has been determined to be monoclinic with specific unit cell dimensions. The structure exhibits a pseudo-gauche conformation stabilized by a hydrogen bond, which could be indicative of the conformational preferences of similar molecules .

Chemical Reactions Analysis

The reactivity of 4-methoxybenzyl alcohol derivatives has been studied, showing that radical cations produced by photosensitized oxidation can lead to various products including carbonyl compounds, ethers, and styrene, depending on the sensitizer used. This suggests that 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol could also undergo similar photooxidation reactions . Additionally, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been shown to be an effective method to remove protecting groups, which could be relevant for the deprotection of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol are not directly reported in the provided papers. However, the study of similar compounds, such as the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives, indicates that the presence of electron-donating or -withdrawing groups at the benzylic position can significantly affect the reactivity and the products formed . The shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution has also been observed, which could influence the acidity and reactivity of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol .

Scientific Research Applications

1. Environmental Analysis and Pesticide/Herbicide Metabolite Standards

  • Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a metabolite of pyrethroid pesticides. It is used in environmental analysis and as a standard for pesticide and herbicide metabolites .

2. Biomarker for Monitoring Metofluthrin Exposure

  • Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid used in mosquito repellents .
  • Methods of Application : After metofluthrin is administered to rats, the urinary excretion kinetics of the major metofluthrin metabolites is evaluated by moment analysis .
  • Results or Outcomes : The urinary excretion amounts of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol were estimated to be proportional to the absorption amounts over a wide exposure range. Therefore, urinary 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is considered to be an optimal biomarker for metofluthrin exposure .

3. Synthesis of Metofluthrin

  • Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a reagent in the synthesis of Metofluthrin . Metofluthrin is a potent new synthetic pyrethroid with high vapor activity against mosquitos .

4. Synthesis of Other Chemical Compounds

  • Summary of Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a reagent in the synthesis of various other chemical compounds .

Safety And Hazards

The safety information for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol includes the following hazard statements: H315;H319;H335. The precautionary statements are P271;P261;P280 .

Future Directions

As 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos , future research may focus on optimizing its synthesis process and exploring its potential applications in mosquito control.

properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHZSPDQKWFAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457625
Record name [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

CAS RN

83282-91-1
Record name [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a reaction vessel that was charged nitrogen, 5.00 g (23.1 mmol) of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, 15.00 g of water and 6.85 g (46.3 mmol) of 27% aqueous sodium hydroxide solution were charged subsequently, and heated to 65° C. with stirring. The starting compound was completely dissolved to be clear solution. Then, the reaction mixture was allowed to cool to room temperature with stirring. At this time, some precipitate was observed. To the reaction mixture, 20.0 g of toluene was added and then 4.33 g (32.6 mmol) of dimethyl sulfate was added dropwise over 7.5 hours at room temperature. After the addition, the pH of the aqueous layer became 13.5. The layers of the reaction mixture were separated, and the pH of the aqueous layer was adjusted to about 3 by adding 10% sulfric acid. The aqueous layer was extracted with 30 ml of ethyl acetate, and the combined organic layers were washed- with 30 ml of water, concentrated, and dried under a reduced pressure to give 5.22 g of crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol. The crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol was subjected to content analysis by GC internal standard method (Analytical method 1 given later). GC area percentage of the crude product: 85% of the objective compound, 1% of the starting compound and 13% of the by-product compound Content analysis by GC internal standard method: 85% of the objective compound and 86% of the yield of pure compound
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5 g
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4.33 g
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20 g
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Synthesis routes and methods III

Procedure details

Into a reaction vessel that was charged nitrogen, 5.00 g (23.1 mmol) of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, 15.00 g of water and 1.30 g (23.1 mmol) of potassium hydroxide were charged subsequently, and heated to 60° C. with stirring. At this time, solid 2,3,5,6-tetrafluoro-1,4-benzenedimethanol was completely dissolved to be a clear solution. Then, a mixture of 15.0 g of toluene and 3.07 g (23.1 mmol) of dimethyl sulfate was added at 55±5° C. After stirring at 50±5° C. for 1.5 hours, 0.64 g (11.4 mmol) of potassium hydroxide and 1.51 g (12.6 mmol) of dimethyl sulfate were added. After 1.5 hours, 0.66 g (11.7 mmol) of potassium hydroxide and 1.51 g (12.6 mmol) of dimethyl sulfate were further added and stirred at the same temperature for 1.5 hours. Allowing the reaction mixture to cool to room temperature, the layers of the reaction mixture were separated and the water layer was extracted with 30 ml of ethyl acetate. The organic layers were combined, washed with 30 ml of water, concentrated, and dried under reduced pressure to give 5.22 g of crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol. The crude 4-methoxymethyl-2,3,5,6-tetrafluorobenzenemethanol was subjected to content analysis by GC internal standard method (Analytical method 1 given later). GC area percentage of the crude product: 87% of the objective compound, 4% of the starting compound and 8% of the by-product compound Content analysis by GC internal standard method: 85% of the objective compound and 86% of the yield of pure compound
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3.07 g
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0.64 g
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1.51 g
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0.66 g
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